molecular formula C9H16O2 B13039877 Methyl 3-methyleneheptanoate

Methyl 3-methyleneheptanoate

Cat. No.: B13039877
M. Wt: 156.22 g/mol
InChI Key: AKMVFCQANYGGHO-UHFFFAOYSA-N
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Description

Methyl 3-methyleneheptanoate is an unsaturated methyl ester characterized by a seven-carbon chain (heptanoate backbone) with a methylene group (-CH₂-) at the third position. This structural feature imparts unique reactivity and physical properties, such as lower boiling points and increased susceptibility to polymerization or oxidation compared to saturated analogs.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 3-methylideneheptanoate

InChI

InChI=1S/C9H16O2/c1-4-5-6-8(2)7-9(10)11-3/h2,4-7H2,1,3H3

InChI Key

AKMVFCQANYGGHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyleneheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyleneheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for esterification, such as microwave-assisted derivatization, can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyleneheptanoate undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group.

    Reduction: The ester functional group can be reduced to an alcohol.

    Substitution: The methylene group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: The major product is 3-oxoheptanoate.

    Reduction: The major product is 3-methyleneheptanol.

    Substitution: The products depend on the nucleophile used, but typically result in substituted heptanoates.

Scientific Research Applications

Methyl 3-methyleneheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methyleneheptanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methylene group can also undergo reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-methyleneheptanoate shares key similarities with other methyl esters, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (identified in resin samples, ). These compounds also feature ester groups and unsaturated carbon chains, though their backbone lengths and substituent positions differ. For example:

  • Sandaracopimaric acid methyl ester: A diterpene-derived ester with a rigid bicyclic structure, contrasting with the linear chain of this compound .
  • Z-Communic acid methyl ester: Contains conjugated double bonds, enhancing stability compared to the isolated methylene group in this compound .

Physical and Chemical Properties

Table 1 summarizes inferred properties of this compound alongside similar methyl esters, based on general trends and available data from and :

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~156 (estimated) 152.15 316.5 (diterpene backbone)
Boiling Point (°C) 180–190 (estimated) 222–223 >300 (high due to cyclic structure)
Reactivity High (methylene group) Moderate (aromatic ester) Low (stable bicyclic framework)

Key Observations :

  • Volatility: this compound’s linear structure likely grants higher volatility than cyclic esters like sandaracopimaric acid methyl ester but lower than aromatic esters (e.g., methyl salicylate) .
  • Stability : The isolated methylene group increases susceptibility to oxidation and radical reactions compared to conjugated or aromatic systems .

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